molecular formula C17H17N3OS2 B2424310 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-42-4

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2424310
CAS No.: 478067-42-4
M. Wt: 343.46
InChI Key: GKMOTHISHLQILT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core with benzylsulfanyl and morpholino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the benzylsulfanyl and morpholino groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine apart is its unique combination of benzylsulfanyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-benzylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-2-4-13(5-3-1)12-23-17-18-14-6-11-22-15(14)16(19-17)20-7-9-21-10-8-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMOTHISHLQILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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